1-Azabicyclo[3.3.1]nonan-2-one
Overview
Description
1-Azabicyclo[3.3.1]nonan-2-one is a type of organic compound that belongs to the class of nitroxyl radicals . It is a part of the bicyclo[3.3.1]nonane derivatives, which are known for their various functionalities .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, the Staudinger reduction of the azide group with trimethylphosphine generates a primary amine, which undergoes regioselective epoxide opening . The synthetic and crystallographic studies of four unsaturated bicyclo[3.3.1]nonane derivatives have been presented, examining their intermolecular interactions .Molecular Structure Analysis
Molecular-mechanics calculations for 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicate that the boat–chair conformation is more stable than the twin-boat conformation by 4.0 kJ mol . An endo methyl substituent at position 7 causes the twin-boat conformation to be favored by 5.2 kJ mol .Chemical Reactions Analysis
The N-protonated and O-protonated tautomers of this compound have been observed, with individual 13C-NMR carbonyl peaks and comparisons with protonated tautomers of planar and other distorted lactams .Physical And Chemical Properties Analysis
The boat–chair conformation of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one has been characterized by X-ray crystal-structure analysis . The bridgehead amide is appreciably distorted from planarity, with N(1) displaced by 0.36 Å from the plane of C(2), C(8), and C(9) .Scientific Research Applications
Antimicrobial Applications
1-Azabicyclo[3.3.1]nonan-2-one derivatives exhibit significant antimicrobial properties. Synthesized compounds like 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles have shown in vitro antibacterial and antifungal activities against selected microorganisms, including Escherichia coli, Bacillus Subtilis, Aspergillus flavus, and Rhizopus sp. (Ramachandran et al., 2011). Another series, 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones, has demonstrated potent antibacterial activity against Staphylococcus aureus and Salmonella typhi, and antifungal activity against Candida albicans and Rhizopus sp. (Ramachandran et al., 2009).
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies of these compounds have been conducted to understand their microbial inhibition mechanisms. Libraries of 1-methyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones/oximes/O-methyloximes have been synthesized, and their antimicrobial activity has been analyzed against pathogenic bacteria and fungi. These studies have helped identify lead molecules for further development (Parthiban et al., 2010).
Conformational Studies
The conformational behavior of various substituted 3-azabicyclo[3.3.1]nonan-9-ones has been studied using NMR spectroscopy and molecular mechanics calculations. These studies provide insights into the stereochemical configurations and electronic effects influencing the biological activity of these compounds (Park et al., 2011).
Synthesis and Stereochemical Studies
The synthesis and stereochemical properties of novel 3-azabicyclo[3.3.1]nonan-9-one derivatives have been extensively studied. These studies are crucial for the development of new compounds with potential medicinal properties, such as antimicrobial and antiarrhythmic activities (Bonjoch et al., 1982).
Potential Antiarrhythmic Properties
Some 3-azabicyclo[3.3.1]nonane derivatives have been synthesized and tested for their potential as analgesics and antiarrhythmic agents. These studies suggest the therapeutic potential of these compounds in medical applications, especially in cardiovascular diseases (Thompson et al., 1987).
Polymerization Applications
This compound has also been studied for its potential in polymerization. For example, 1-Aza-3-oxabicyclo[3.3.1]nonan-2-one has been used in bulk polymerization processes, demonstrating its versatility in material science applications (Hall & El-Shekeil, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-3-7-2-1-5-9(8)6-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWWDNCXHUPJLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)N(C1)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60995847 | |
Record name | 1-Azabicyclo[3.3.1]nonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60995847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74331-49-0 | |
Record name | 1-Azabicyclo(3.3.2)nonan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074331490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo[3.3.1]nonan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60995847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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